PG-9 Maleate is a potent analgesic and nootropic agent. It increases the release of acetylcholine. The molecular weight is 468.34 and the molecular formula is C17H22BrNO2.C4H4O4.
Molecular Structure Analysis
The molecular structure of PG-9 Maleate is represented by the formula C17H22BrNO2.C4H4O4. The InChI Key is VBUSCULTLLOSLM-BTJKTKAUSA-N.
Physical And Chemical Properties Analysis
PG-9 Maleate is a white solid. It has a molecular weight of 468.34 and a molecular formula of C17H22BrNO2.C4H4O4. It’s soluble in DMSO to a concentration of less than 46.83mg/ml.
Mechanism of Action
PG-9 Maleate acts as a presynaptic cholinergic amplifier. [] It is hypothesized to increase acetylcholine release in the central nervous system, enhancing cholinergic neurotransmission. [, ] This mechanism is thought to be responsible for its observed effects on memory processes and potential neuroprotective properties. [, ]
Applications
Memory Facilitation: Research indicates that PG-9 Maleate can prevent amnesia induced by antimuscarinic drugs in mice, suggesting a potential role in improving memory function. [, ] This effect is attributed to its ability to enhance cholinergic transmission in the central nervous system. []
Neuroprotection: Studies show that PG-9 Maleate can stimulate the synthesis of nerve growth factor (NGF) in astrocytes in vitro. [] NGF plays a vital role in the survival and function of neurons, suggesting a potential neuroprotective role for PG-9 Maleate. []
Related Compounds
R-(+)-Hyoscyamine
Compound Description: R-(+)-Hyoscyamine, also known as atropine, is a naturally occurring tropane alkaloid with anticholinergic properties. It is the R-(+)-enantiomer of atropine and is responsible for the antinociceptive activity of the racemate. [] In the same dosage range that produces its cholinomimetic effects, R-(+)-hyoscyamine increases acetylcholine (ACh) release from the rat cerebral cortex in vivo, suggesting it acts via a presynaptic mechanism. []
Relevance: R-(+)-Hyoscyamine served as the starting point for a synthetic program aimed at developing cholinergic amplifiers with greater antinociceptive and antiamnesic activity than atropine but lacking its cholinergic side effects. PG-9 Maleate was developed through modifications of the chemical structure of R-(+)-hyoscyamine. []
S-(-)-Hyoscyamine
Compound Description: S-(-)-Hyoscyamine is the S-(-)-enantiomer of atropine and is devoid of any antinociceptive action. []
Relevance: The antinociceptive activity of atropine is attributed to its R-(+)-enantiomer, R-(+)-hyoscyamine, while the S-(-)-enantiomer, S-(-)-Hyoscyamine, lacks this activity. PG-9 Maleate, a compound designed for enhanced cholinergic activity, was developed based on the structure of the active R-(+)-enantiomer. []
Dicyclomine
Compound Description: Dicyclomine is an anticholinergic drug that acts as an M1-selective antagonist. []
Relevance: Similar to scopolamine, dicyclomine can induce amnesia in the mouse passive-avoidance test, and PG-9 Maleate (10-40 mg/kg i.p.) can effectively prevent this amnesia. [] This suggests that PG-9 Maleate's anti-amnesic effects might be mediated through a mechanism involving M1 receptors, similar to the amnesic effects induced by dicyclomine.
Scopolamine
Compound Description: Scopolamine is a non-selective antimuscarinic drug that can induce amnesia. [, ]
Relevance:PG-9 Maleate (10-30 mg/kg, i.p.) administered before training can prevent scopolamine-induced amnesia in the mouse passive-avoidance test, indicating its potential as a cognitive enhancer. [] Further investigation revealed that PG-9 Maleate (5-20 µg/mouse, i.c.v.) also prevented scopolamine-induced amnesia, suggesting its activity is centralized. []
S-(-)-ET-126
Compound Description: S-(-)-ET-126 is an M1-selective antagonist. []
Relevance:PG-9 Maleate (10-30 mg/kg, i.p.), administered before training, prevents amnesia induced by the M1-selective antagonist S-(-)-ET-126 in the mouse passive-avoidance test, suggesting its potential to enhance cognitive function. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lu AA33810 is an antagonist of neuropeptide Y (NPY) receptor Y5 (Ki = 1.5 nM for the human receptor). It is selective for Y5 over Y1, Y2, and Y4 (Kis = >10 µM for all in HEK293 membranes expressing rat receptors). Lu AA33810 also binds the serotonin (5-HT) receptor subtypes 5-HT1A and 5-HT2B (Kis = 478 and 247 nM, respectively). It inhibits NPY-induced calcium mobilization and cAMP accumulation in COS-7 and HEK293 cells expressing the rat Y5 receptor, respectively, in a concentration-dependent manner. Lu AA33810 (10 mg/kg) increases social interaction time in a social exploration test, as well as decreases immobility time in the forced swim test, in rats, indicating anxiolytic- and antidepressant-like activities, respectively. LU AA33810(cas 304008-29-5)is a potent neuropeptide Y (NPY) Y5 receptor antagonist (Ki = 1.5 nM in vitro). Displays ≥ 3300-fold affinity for Y5 over Y1, Y2 and Y4 receptors. Also binds human 5-HT2B and 5-HT1A receptors (Ki values are 247 and 478 nM respectively). Exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity.
Water soluble ruthenium-bipyridine-triphenylphosphine caged 4-aminopyridine (4-AP). Excited by visible wavelengths and has two-photon uncaging capabilities under physiological conditions.
Hki 357 is under investigation in clinical trial NCT00550381 (Study Evaluating the Safety, Tolerability, and Pharmacokinetics (PK) of HKI-357 Administered Orally to Healthy Subjects).
ORG 12962 is an agonist of the serotonin (5-HT) receptor subtype 5-HT2C with an EC50 value of 97.72 nM in a FLIPR-based intracellular calcium assay using CHO-K1 cells expressing the human receptor. It is selective for 5-HT2C over 5-HT2A and 5-HT2B receptors (EC50s = 419.87 and 524.81 nM, respectively). ORG 12962 (1 and 3.2 mg/kg) has anti-aversive effects in a rat model of panic anxiety induced by dorsolateral periaqueductal gray matter (dPAG) stimulation. Selective 5-HT2C receptor agonist (pEC50 values are 7.01, 6.38 and 6.28 for 5-HT2C, 5-HT2A and 5-HT2B respectively). Displays antiaversive effects in a rat model of panic-like anxiety.
Potent inhibitor of PTEN (phosphatase and tensin homolog) (IC50 = 35 nM). Displays selectivity for PTEN over cysteine-based phosphatases such as SopB, MTM, PTPβ and SAC (IC50 values are 588 nM, 4.03, 57.5 and >10 μM respectively). Increases PIP2 and PIP3 levels; also increases Akt translocation in NIH/3T3 fibroblasts. Blocks the immunosuppressant activity of IDO-activated Tregs. Promotes antitumor inflammatory response in combination with immunotherapy and enhances anticancer chemotherapy in tumor-bearing mice.